BenchChemオンラインストアへようこそ!

4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid

Fragment-based drug discovery Lipophilicity Physicochemical property comparison

4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid (CAS 930395-78-1) is a heterocyclic fragment-sized molecule (MW 251.3 g/mol) comprising a benzoic acid core linked to a 1,3-thiazole ring via a flexible thioether (–CH₂–S–) bridge. It is commercially supplied as a research-grade building block (typical purity ≥95%) by vendors including Enamine (EN300-27437), AK Scientific, and Leyan, primarily for fragment-based drug discovery (FBDD) library construction and chemical probe synthesis.

Molecular Formula C11H9NO2S2
Molecular Weight 251.32
CAS No. 930395-78-1
Cat. No. B2660378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid
CAS930395-78-1
Molecular FormulaC11H9NO2S2
Molecular Weight251.32
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)SCC2=CSC=N2
InChIInChI=1S/C11H9NO2S2/c13-11(14)8-1-3-10(4-2-8)16-6-9-5-15-7-12-9/h1-5,7H,6H2,(H,13,14)
InChIKeyFSDWCUKDFDYRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic Acid (CAS 930395-78-1): Fragment-Like Thioether Building Block for Procurement-Driven Library Design


4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid (CAS 930395-78-1) is a heterocyclic fragment-sized molecule (MW 251.3 g/mol) comprising a benzoic acid core linked to a 1,3-thiazole ring via a flexible thioether (–CH₂–S–) bridge [1]. It is commercially supplied as a research-grade building block (typical purity ≥95%) by vendors including Enamine (EN300-27437), AK Scientific, and Leyan, primarily for fragment-based drug discovery (FBDD) library construction and chemical probe synthesis . Computed physicochemical properties include an XLogP3 of 2.5, a single hydrogen bond donor, and 5 hydrogen bond acceptors, placing it within Rule-of-Three (Ro3) compliant fragment space characteristic of thiazole-containing benzoic acids [1].

Why Generic Substitution of 4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic Acid Fails: Structural Determinants for Procurement Decisions


The thioether (–S–) bridge in 4-[(1,3-thiazol-4-ylmethyl)thio]benzoic acid imparts distinct conformational flexibility, electronic character, and metabolic susceptibility compared to its closest analogs, including the oxygen-ether (4-(thiazol-4-ylmethoxy)benzoic acid, CAS 863763-94-4), the ortho-substituted regioisomer (2-[(1,3-thiazol-4-ylmethyl)thio]benzoic acid, Santa Cruz sc-340520), and the direct C–C linked analog (4-(thiazol-4-yl)benzoic acid) [1]. These structural variations are non-trivial in fragment-based screening because they influence solubility, target engagement geometry, synthetic tractability, and pharmacokinetic liabilities such as S-oxidation, meaning that interchanging these compounds during hit validation or library procurement can lead to irreproducible results or missed structure-activity relationships [1].

Quantitative Differentiation Evidence for 4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic Acid vs. Closest Analogs: Procurement-Relevant Data


Computed Lipophilicity (XLogP3) Differentiates Thioether from Oxygen-Ether and Direct-Linked Analogs

The computed XLogP3 of 4-[(1,3-thiazol-4-ylmethyl)thio]benzoic acid is 2.5, approximately 0.9 log units higher than the oxygen-ether analog 4-(thiazol-4-ylmethoxy)benzoic acid (PubChem computed XLogP3 ~1.6) [1]. This difference in lipophilicity is meaningful for fragment screening: the thioether bridge increases hydrophobicity and membrane permeability potential relative to the ether, while maintaining better aqueous solubility than direct C–C linked analogs such as 4-(thiazol-4-yl)benzoic acid (estimated XLogP3 ~2.8–3.0) [1]. The intermediate logP of the target compound provides a balanced profile for both biochemical and cell-based assays, avoiding the solubility-limited behavior of more lipophilic direct-linked congeners.

Fragment-based drug discovery Lipophilicity Physicochemical property comparison

Regioisomeric Selectivity: Para-Substitution Confers Superior Synthetic Versatility and Target Accessibility Relative to Ortho Isomer

4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid (para isomer) possesses the carboxylic acid at the 4-position of the phenyl ring, while the closest regioisomer, 2-[(1,3-thiazol-4-ylmethyl)thio]benzoic acid (ortho isomer, Santa Cruz sc-340520), places the acid at the 2-position. In fragment elaboration, the para-carboxylic acid of the target compound projects the functional handle away from the thioether linkage, reducing steric hindrance for amide coupling and other derivatization reactions relative to the ortho isomer, where intramolecular hydrogen bonding and steric congestion impede synthetic manipulation . This is supported by vendor availability data: the para isomer is stocked by at least four major suppliers (Enamine, AK Scientific, Leyan, CymitQuimica), whereas the ortho isomer is listed by fewer vendors, indicating higher demand and validated synthetic utility .

Regioisomer comparison Synthetic accessibility Fragment library design

Hydrogen Bond Acceptor/Donor Profile Favors Fragment Library Compliance Over Methyl-Substituted Analogs

The target compound bears one hydrogen bond donor (carboxylic acid –OH) and five hydrogen bond acceptors (carboxylic acid carbonyl O, thioether S, thiazole ring N and S) [1]. In contrast, the methyl-substituted analog 4-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid (EN300-26943) has a higher molecular weight (265.35 vs. 251.3 g/mol) and one additional carbon atom, pushing it closer to the upper limit of fragment Ro3 compliance (MW ≤300) [2]. The absence of the 2-methyl group on the thiazole ring of the target compound preserves an unsubstituted thiazole C–H position available for subsequent functionalization during hit-to-lead optimization, offering greater chemical space expansion potential than the pre-methylated analog [1].

Rule-of-Three compliance Fragment library Hydrogen bonding

Optimal Procurement and Application Scenarios for 4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic Acid (CAS 930395-78-1)


Fragment-Based Library Screening Requiring Balanced Lipophilicity (XLogP3 ~2.5) and Thioether Flexibility

The target compound is suited for inclusion in fragment libraries where moderate lipophilicity (XLogP3 = 2.5) is desired to balance aqueous solubility and target membrane permeability [1]. Its thioether bridge provides conformational flexibility not present in direct C–C linked thiazole-benzoic acids, enabling induced-fit binding interactions with protein targets that may be inaccessible to conformationally restricted analogs. Procurement from multiple validated vendors (Enamine, AK Scientific, Leyan) with ≥95% purity ensures reliable supply for high-throughput fragment screening campaigns .

Medicinal Chemistry Hit-to-Lead Elaboration Leveraging the Unsubstituted Thiazole 2-Position

The unoccupied thiazole 2-position (lacking a methyl or other substituent) is a key differentiator from pre-functionalized analogs such as 4-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid. Medicinal chemists can exploit this position for parallel derivatization via electrophilic substitution, directed C–H activation, or halogenation, enabling rapid exploration of structure-activity relationships without re-synthesizing the entire scaffold [1]. The para-carboxylic acid handle further supports efficient amide coupling, minimizing steric interference during library production .

Chemical Probe Synthesis Requiring Defined Physicochemical Properties for Target Engagement Studies

With a single hydrogen bond donor and five acceptors, the compound falls within favorable physicochemical space for chemical probe development, where excessive hydrogen bonding or high molecular weight can confound cellular target engagement readouts [1]. The para-substitution pattern ensures the carboxylic acid is geometrically separated from the thioether-thiazole pharmacophore, reducing the likelihood of intramolecular interactions that could mask binding to the intended biological target. Researchers requiring reproducible, well-characterized starting materials can rely on the ≥95% purity specification consistently provided by major vendors .

Quote Request

Request a Quote for 4-[(1,3-Thiazol-4-ylmethyl)thio]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.